molecular formula C14H13N3OS B1431920 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1421475-93-5

5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1431920
M. Wt: 271.34 g/mol
InChI Key: FPCHWMLJCOFBPQ-UHFFFAOYSA-N
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Description

5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, also known as PBTZ169, is a synthetic compound that has shown potential as an anti-tuberculosis agent. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism Of Action

The exact mechanism of action of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of a key enzyme called DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and ultimately the death of the bacterium. 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has also been shown to inhibit the activity of another enzyme called GlmU, which is involved in the biosynthesis of cell wall components.

Biochemical And Physiological Effects

5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal studies, 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been shown to be effective in reducing bacterial load in the lungs and spleen of infected mice.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine. One area of focus is the optimization of its pharmacokinetic properties, including solubility and bioavailability. Another area of focus is the development of combination therapies that include 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine and other anti-tuberculosis drugs. Additionally, the mechanism of action of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine needs to be further elucidated in order to fully understand its potential as an anti-tuberculosis agent. Finally, the efficacy of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine needs to be evaluated in clinical trials in order to determine its potential as a new anti-tuberculosis drug.

Scientific Research Applications

5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been extensively studied for its potential as an anti-tuberculosis agent. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new anti-tuberculosis drugs a priority. 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also been shown to have synergistic activity with other anti-tuberculosis drugs such as rifampicin and isoniazid.

properties

IUPAC Name

5-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-2-3-13-12(8-11)17-14(19-13)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHWMLJCOFBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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